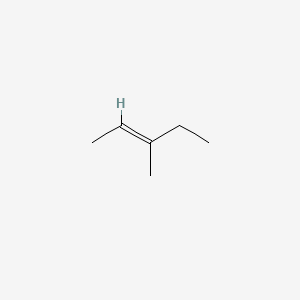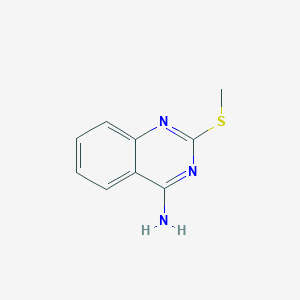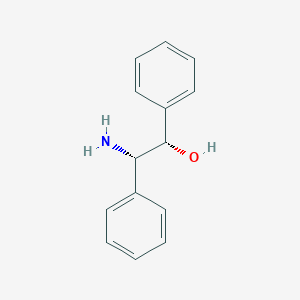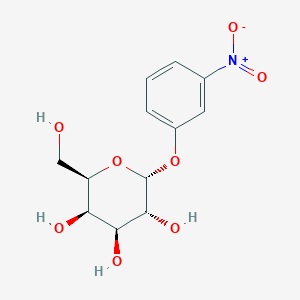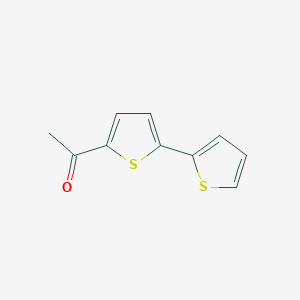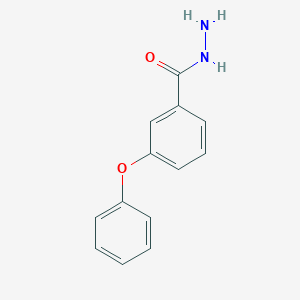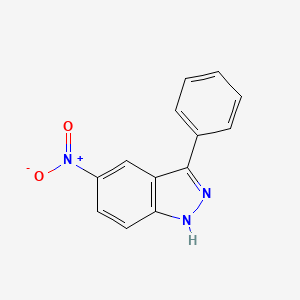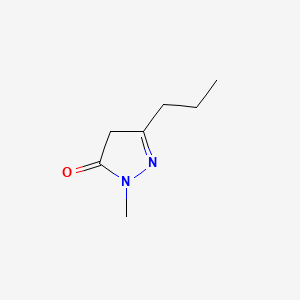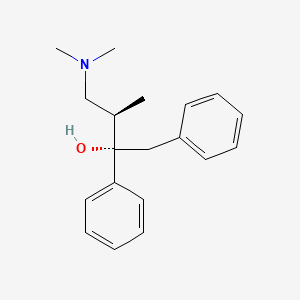
Chirald®
Descripción general
Descripción
Chirald® is a chiral compound, also known as (2S,3R)- (+)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-butanol . It has a molecular formula of C19H25NO and a molecular weight of 283.41 . It’s often used as an asymmetric reducing agent .
Synthesis Analysis
The synthesis of Chirald® involves the preparation of a racemate, followed by the resolution of enantiomers . Biocatalyzed reactions applied to the desymmetrization of meso-compounds or symmetric prochiral molecules have been described as the latest advances in the synthesis of chiral compounds .
Molecular Structure Analysis
Chirality is a fundamental dimension of molecular structures and plays a central role in living processes, in the transfer of biological intra- and inter-species information, and in the activity and properties of exogenous compounds . The stereochemistry of biomolecules is the essence of chirality .
Physical And Chemical Properties Analysis
Chirald® is a solid compound with a melting point of 55-57°C . Its optical activity is [α]21 +8.2° (c = 10 in ethanol) . The physical and chemical properties of chiral compounds are strongly related to their nature, playing a significant role in various fields such as photonics, biochemistry, medicine, and catalysis .
Aplicaciones Científicas De Investigación
Biosensing
Chirald: compounds have shown great promise in the field of biosensing . They can be used to detect the presence of specific biomolecules, which is crucial for early diagnosis and monitoring of diseases . The chiral properties of these compounds allow for high selectivity and sensitivity, making them ideal for use in biosensors that require precise measurements.
Drug Delivery
In drug delivery, Chirald compounds can be engineered to interact with biological systems in a highly selective manner. This selectivity ensures that therapeutic agents are delivered to the intended site of action, minimizing side effects and improving patient outcomes . The chiral nature of these compounds plays a key role in their ability to recognize and bind to specific cellular targets.
Bio-Imaging
Chirald: compounds are also utilized in bio-imaging applications. Their unique optical properties enable them to be used as contrast agents in various imaging techniques, providing clearer and more detailed images of biological tissues . This can be particularly useful in the diagnosis and study of diseases at the molecular level.
Disease Therapy
The application of Chirald compounds in disease therapy is an area of significant interest. They can be designed to interact with diseased cells or pathogens in a chiral-dependent manner, allowing for targeted therapeutic interventions . This targeted approach can lead to more effective treatments with fewer side effects.
Chiral Metasurfaces
Chirald: compounds contribute to the development of chiral metasurfaces . These advanced materials have applications in metaholography, metalenses, and chiral sensing . They enhance the capabilities of optical devices and can improve the detection and analysis of pharmaceuticals and biomolecules.
Chiral Spectroscopy
Finally, Chirald compounds play a crucial role in chiral spectroscopy . They enhance the detection of chiral molecules, which is important in analytical chemistry and the pharmaceutical industry . Chiral spectroscopy can provide insights into the purity and composition of chiral substances, which is essential for quality control and regulatory compliance.
Direcciones Futuras
The study of chiral structure will give more detailed explanation and supplement to the mechanism of drug action and provide a reliable reference for the research and development of new drugs . The flexible design of chiral metal nanostructures offers one platform for deeply understanding the origin of chirality .
Propiedades
IUPAC Name |
(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTCGJHAECYOBW-APWZRJJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70273961 | |
| Record name | Chirald | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chirald | |
CAS RN |
38345-66-3 | |
| Record name | (αS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38345-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darvon alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038345663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chirald | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,S*)]-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-OXYPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5917USS6PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Chirald® as highlighted in the research papers?
A1: The research papers predominantly focus on Chirald®'s role in the asymmetric reduction of ketones [] and its use in synthesizing optically active compounds like propargyloxyacetic acids and esters [, ]. These compounds are important building blocks in the synthesis of various biologically active molecules.
Q2: How does Chirald® contribute to the synthesis of optically active propargyloxyacetic acids and esters?
A2: Chirald® is used in conjunction with Lithium Aluminum Hydride (LiAlH4) to form a chiral reducing agent, Chirald-LiAlH4 [, ]. This complex enables the enantioselective reduction of specific alkynones (ketones with a triple bond) to produce the desired optically active propargyloxy alcohols. These alcohols are then further reacted to obtain the target propargyloxyacetic acids and esters.
Q3: The research mentions [, ]-Wittig rearrangement. What is the significance of this reaction in relation to Chirald®?
A3: The optically active propargyloxyacetic acids and esters synthesized using Chirald® act as precursors for the [, ]-Wittig rearrangement reaction [, ]. This rearrangement is highly stereoselective, meaning it retains the chirality introduced by Chirald®. This is crucial for synthesizing enantiomerically pure compounds, which are essential in pharmaceutical and other applications.
Q4: What types of molecules are ultimately synthesized using Chirald® as a starting point in these reactions?
A4: The [, ]-Wittig rearrangement of compounds derived from Chirald® leads to the formation of α-hydroxy-β-allenes and ultimately to 2,5-dihydrofurans [, ]. These heterocyclic compounds are valuable intermediates in the synthesis of various natural products and pharmaceuticals.
Q5: Are there any studies on the structure-activity relationship (SAR) of Chirald®?
A5: While the provided research papers don't delve into specific SAR studies of Chirald®, they highlight that even small structural changes, such as from acid to ester in propargyloxyacetic acid derivatives, can impact the stereochemical outcome of the [, ]-Wittig rearrangement [, ]. This underscores the importance of understanding the structural nuances of Chirald® and its derivatives in influencing stereoselectivity.
Q6: The papers mention "Chirald® - LiAlH4." Is there more information available on this complex?
A6: While the papers focus on the application of the Chirald®- LiAlH4 complex, they don't delve into its specific characterization [, ]. Further research may explore its spectroscopic data, stability, and optimal conditions for enantioselective reduction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



